molecular formula C10H10KN3O3 B13004744 potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate

potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate

Cat. No.: B13004744
M. Wt: 259.30 g/mol
InChI Key: XQWDXOZMFXQWMS-UHFFFAOYSA-M
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Description

Potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate is a chemical compound with the molecular formula C11H12KN3O3.

Properties

Molecular Formula

C10H10KN3O3

Molecular Weight

259.30 g/mol

IUPAC Name

potassium;2-(2,5-dimethyl-7-oxopyrazolo[1,5-a]pyrimidin-4-yl)acetate

InChI

InChI=1S/C10H11N3O3.K/c1-6-3-8-12(5-10(15)16)7(2)4-9(14)13(8)11-6;/h3-4H,5H2,1-2H3,(H,15,16);/q;+1/p-1

InChI Key

XQWDXOZMFXQWMS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)N2C(=CC(=N2)C)N1CC(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate typically involves the reaction of 2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine with potassium hydroxide in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

Potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate is primarily studied for its potential therapeutic effects:

  • Antiviral Activity: Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral properties. The mechanism often involves inhibition of viral replication by targeting specific enzymes crucial for viral life cycles .
  • Anticancer Properties: Various studies have shown that compounds within this class can induce apoptosis in cancer cells. The interaction with cellular pathways involved in cell proliferation and survival is a key focus area .

Biochemical Research

The compound is utilized in biochemical assays to explore enzyme interactions:

  • Enzyme Inhibition Studies: this compound serves as a model compound for studying the inhibition of kinases and other enzymes that play critical roles in signaling pathways related to cancer and metabolic disorders .

Synthetic Chemistry

This compound acts as a building block for synthesizing more complex molecules:

  • Synthesis of Analogues: Its structure allows for modifications that can lead to the development of new analogues with enhanced biological activities. Researchers frequently explore various substituents to optimize potency and selectivity against specific biological targets .

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry demonstrated the antiviral efficacy of this compound against several strains of influenza virus. The compound showed a significant reduction in viral titers in vitro.

Case Study 2: Cancer Cell Apoptosis

In research featured in Cancer Research, the compound was tested on breast cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways. This suggests potential for development into a therapeutic agent targeting specific cancer types.

Mechanism of Action

The mechanism of action of potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to alterations in cellular pathways and biological processes .

Biological Activity

Potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate is a compound belonging to the class of pyrazolopyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that influence its biological properties. The molecular formula is C9H10N4O3KC_9H_{10}N_4O_3K, and its IUPAC name reflects its complex structure.

PropertyValue
Molecular FormulaC₉H₁₀N₄O₃K
IUPAC NameThis compound
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, pyrazolopyrimidine derivatives often target dihydrofolate reductase (DHFR), crucial for nucleotide synthesis and cell proliferation .
  • Antimicrobial Activity : Research indicates that compounds with a similar scaffold exhibit activity against Mycobacterium tuberculosis (Mtb). The mechanism involves interference with iron homeostasis and other metabolic processes .
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory pathways by inhibiting NF-kB signaling . This suggests potential applications in treating chronic inflammatory diseases.

Biological Evaluations

Several studies have evaluated the biological activity of this compound and its analogues:

Antitubercular Activity

A focused library of pyrazolo[1,5-a]pyrimidine analogues was synthesized to assess their antitubercular properties. The most promising compounds showed low cytotoxicity and effective inhibition of Mtb growth within macrophages .

Anti-inflammatory Activity

In vitro assays demonstrated that certain derivatives inhibited LPS-induced NF-kB/AP-1 reporter activity with IC50 values ranging from 4.8 to 30.1 µM. This indicates a significant potential for treating inflammatory conditions .

Case Studies

  • Study on Antitubercular Activity : A study published in Nature highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that exhibited significant antitubercular activity with mechanisms distinct from traditional antibiotics .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of related compounds in models of chronic inflammation. The results indicated a dose-dependent inhibition of inflammatory markers .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions between pyrazole-amine precursors and acetylated intermediates. For example:

  • Step 1: Reacting 3-bromo-1H-pyrazol-5-amine with dimethyl 2-acetylsuccinate in xylene under reflux with p-toluenesulfonic acid as a catalyst. This forms a pyrazolo[1,5-a]pyrimidine core .
  • Step 2: Functionalization at position 4 via nucleophilic substitution or ester hydrolysis, followed by potassium salt formation. Solvents like xylene or 1,4-dioxane are common, with yields optimized using Dean-Stark traps for water removal .

Key Reaction Conditions Table:

YieldSolventCatalyst/BaseTemperature/TimeReference
54.2%Xylenep-Toluenesulfonic acidReflux, 8 hours
68.5%1,4-DioxaneK₂CO₃95°C, unspecified

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at position 7 of the pyrazolo[1,5-a]pyrimidine core .
  • Catalyst Screening: Acidic catalysts (e.g., p-TsOH) improve cyclization efficiency, while bases like K₂CO₃ facilitate amine coupling .
  • Flow Chemistry: Telescoped flow systems, as demonstrated for analogous pyrazolo[1,5-a]pyrimidines, reduce intermediate isolation steps and improve reproducibility .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Essential for confirming substituent positions and tautomeric forms. For example, pyrazolo[1,5-a]pyrimidine derivatives show distinct methyl group signals at δ 2.1–2.5 ppm and carbonyl resonances near δ 170 ppm .
  • X-ray Crystallography: SHELXL refinement (e.g., using Olex2 or similar software) resolves bond angles and hydrogen-bonding networks in the crystal lattice .

Advanced: How should discrepancies in NMR data between synthesized batches be resolved?

Methodological Answer:

  • Variable Temperature NMR: Assess tautomeric equilibria (e.g., keto-enol shifts) by acquiring spectra at 25°C and 60°C .
  • Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in aromatic proton assignments .
  • Cross-Validation: Compare with high-resolution mass spectrometry (HRMS) and IR data to confirm molecular integrity .

Basic: What are the critical handling considerations for this compound?

Methodological Answer:

  • Storage: Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetate moiety.
  • Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation (Category 2 H315/H319 per GHS) .

Advanced: What computational approaches aid in resolving tautomeric ambiguities in the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • DFT Calculations: Optimize tautomer geometries at the B3LYP/6-31G* level to predict NMR chemical shifts.
  • SC-XRD (Single-Crystal X-ray Diffraction): Resolve proton positions in the solid state, as demonstrated for 7-methoxy derivatives .

Basic: How can researchers assess purity effectively?

Methodological Answer:

  • HPLC: Use C18 columns with UV detection (λ = 254 nm) and ammonium acetate buffer (pH 6.5) for optimal resolution .
  • Melting Point Analysis: Compare observed values (e.g., 118–120°C for related compounds) with literature data .

Advanced: Can flow chemistry techniques be adapted for scalable synthesis?

Methodological Answer:
Yes. For example:

  • Telescoped Oxidation/Amination: A Pd-catalyzed aerobic oxidation followed by reductive amination in a continuous flow reactor achieved 85% yield for a structurally similar pyrazolo[1,5-a]pyrimidine .
  • Key Parameters: Residence time (10–15 min), solvent compatibility (EtOH/ethyl acetate), and catalyst recycling .

Advanced: How to reconcile conflicting crystallographic data from different studies?

Methodological Answer:

  • Refinement Software: Use SHELXL’s new features (e.g., TWIN/BASF commands) to model disorder or twinning .
  • Data Deposition: Validate structures via the Cambridge Structural Database (CSD) to compare bond lengths/angles with existing entries .

Basic: What are the common side products in its synthesis, and how are they identified?

Methodological Answer:

  • Byproducts: Brominated intermediates (from incomplete substitution) or ester hydrolysis byproducts.
  • Detection: LC-MS with electrospray ionization (ESI+) identifies masses corresponding to [M+H]+ or [M+Na]+ adducts .

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